5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

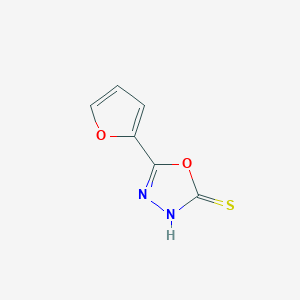

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 2-furoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications.

Types of Reactions:

Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol serves as a crucial building block in organic synthesis. Its oxadiazole ring is known for stability and reactivity, making it a valuable scaffold for creating more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications .

Table 1: Common Reactions of this compound

| Reaction Type | Example Reaction | Products Formed |

|---|---|---|

| Oxidation | Reaction with hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Reaction with lithium aluminum hydride | Reduced oxadiazole derivatives |

| Substitution | Nucleophilic substitution with amines | Substituted benzyl derivatives |

Biological Applications

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties. It has been particularly studied for its effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. The compound's mechanism of action is believed to involve interaction with bacterial enzymes or receptors.

Anticancer Potential:

The compound has also shown promise as an anticancer agent. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The oxadiazole moiety is thought to enhance the bioactivity of the molecule through specific interactions with cellular targets .

Case Study: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against H. pylori. Results indicated a significant reduction in bacterial viability at low concentrations of the compound, highlighting its potential as a therapeutic agent in treating infections caused by this pathogen .

Industrial Applications

Material Science:

The stability and reactivity of this compound make it a candidate for developing new materials with specific properties. Its ability to form stable complexes with metals suggests potential applications in catalysis and sensor technologies .

Mécanisme D'action

The mechanism by which 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol exerts its effects is largely dependent on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt normal cellular functions, leading to the compound’s antimicrobial and anticancer properties.

Comparaison Avec Des Composés Similaires

- 5-(2-Furyl)-1,3,4-oxadiazole-2-amine

- 5-(2-Furyl)-1,3,4-oxadiazole-2-carboxylic acid

- 5-(2-Furyl)-1,3,4-oxadiazole-2-methanol

Comparison: Compared to its analogs, 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Activité Biologique

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol (CAS No. 13239-11-7) is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxadiazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will detail the biological activity of this compound, supported by research findings and data tables.

The biological activity of this compound primarily involves its interaction with various biological pathways:

- Aldose Reductase Inhibition : This compound acts as an inhibitor of aldose reductase, a key enzyme in the polyol pathway that converts glucose into sorbitol. This pathway is crucial in diabetic complications .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi, making it a candidate for further development in antibiotic therapies .

Antimicrobial Activity

Research has demonstrated that this compound has potent antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 64 μg/mL |

These results indicate that the compound is more effective than standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it induces apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.38 | Induction of p53 expression |

| U-937 (leukemia) | 12.50 | Activation of caspase-3 |

These studies suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of several oxadiazole derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional treatments . -

Evaluation of Anticancer Properties :

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. It was found to induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Analyse Des Réactions Chimiques

Thiol-Thione Tautomerism

The compound exhibits dynamic thiol-thione tautomerism, which governs its reactivity. Studies using IR and NMR spectroscopy confirm equilibrium between the thiol (I) and thione (II) forms:

-

Thiol form (I): SH stretching at ~2,550 cm⁻¹ (IR), SH proton at δ 13.70 ppm (¹H-NMR) .

-

Thione form (II): C=S stretching at ~1,255 cm⁻¹ (IR) .

This equilibrium is solvent-dependent and influences nucleophilic substitution reactions.

Substitution Reactions at the Thiol Group

The thiol group participates in nucleophilic substitutions, forming diverse derivatives:

Table 1: Substitution Reactions of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Key findings:

-

Alkylation and acylation proceed via deprotonation of the thiol group, facilitated by bases like NaOH or NaH .

-

Reaction with aldehydes in the presence of amines yields Mannich bases, expanding structural diversity .

Cyclization and Heterocycle Formation

The oxadiazole ring participates in cyclocondensation reactions:

-

With hydrazine: Forms triazole-thione derivatives via ring expansion (e.g., 5-furan-2-yl-4H- triazole-3-thiol) .

-

With carbon disulfide: Generates fused heterocyclic systems under basic conditions, confirmed by HR-MS and elemental analysis .

Stability and Reaction Optimization

Propriétés

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBKWODOINKONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351312 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-11-7 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.